p-Nitro-Pifithrin-alpha is a chemical compound that acts as an inhibitor of p53, a crucial tumor suppressor protein. Unlike Pifithrin-alpha, which is known to convert to a tricyclic derivative under physiological conditions, p-Nitro-Pifithrin-alpha exhibits greater stability. [] This stability makes it a valuable tool for researchers studying p53 function and its role in various cellular processes.
p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, is a chemical compound classified as a cell-permeable inhibitor of the tumor suppressor protein p53. It is recognized for its enhanced potency compared to its parent compound, Pifithrin-alpha, making it a significant subject of study in cancer research and related fields. The compound is particularly noted for its ability to inhibit p53-mediated transcriptional activation and apoptosis, which has implications for therapeutic strategies in cancer treatment and other metabolic diseases .
The compound has the CAS number 389850-21-9 and is categorized under organic compounds with specific applications in biological research. It is structurally related to imidazo[2,1-b]-benzothiazole derivatives and is primarily utilized in studies involving cell cycle regulation, apoptosis, and gene expression . Its synthesis and applications are of substantial interest in both academic and industrial settings.
The synthesis of p-nitro-Pifithrin-alpha typically involves a multi-step process. One common method includes the reaction of 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone with hydrobromic acid to produce the monohydrobromide salt. This reaction is conducted under controlled conditions to ensure high purity and yield.
The molecular formula of p-nitro-Pifithrin-alpha is . Its structure features a nitro group attached to a phenyl ring, contributing to its biochemical activity. The compound's three-dimensional conformation plays a crucial role in its interaction with the p53 protein.
p-Nitro-Pifithrin-alpha can undergo several chemical reactions:
p-Nitro-Pifithrin-alpha exerts its effects primarily through inhibition of the p53 protein. By blocking p53-mediated transcriptional activation, it prevents apoptosis in cells that would otherwise undergo programmed cell death in response to stress signals or DNA damage. This antiapoptotic effect allows for potential protective strategies during chemotherapy, where healthy cells are at risk .
p-Nitro-Pifithrin-alpha has diverse scientific applications:
p-nitro-Pifithrin-α (p-nitro-PFT-α) was engineered through targeted molecular modification of the parent compound Pifithrin-α (PFT-α), a first-generation p53 inhibitor identified via chemical library screening. The primary optimization strategy involved introducing a para-nitro group (–NO₂) on the phenyl ring of PFT-α to enhance electron-withdrawing capacity, thereby improving binding interactions within the p53 DNA-binding domain. This modification increased molecular polarity and facilitated π-stacking with aromatic residues in p53’s hydrophobic pockets [1]. Crucially, researchers addressed PFT-α’s inherent instability by leveraging its spontaneous cyclization under physiological conditions (t₁/₂ = 4.2 hours). The nitro group accelerated intramolecular rearrangement, forming the thermodynamically stable, bioactive cyclic derivative p-nitro cyclic Pifithrin-α (PFN-α) with extended half-life (t₁/₂ = 6–8 hours) and 10-fold greater potency [2] [8].
Table 1: Key Physicochemical and Biological Properties of PFT-α vs. p-nitro-PFT-α
Property | PFT-α | p-nitro-PFT-α | PFN-α (Cyclic Derivative) |
---|---|---|---|
Molecular Weight | 340.4 g/mol | 398.3 g/mol | 299.35 g/mol |
pKa | 9.11 | Not Reported | 4.36 |
logP | Not Reported | Not Reported | 4.26 |
Aqueous Solubility | Moderate | Low (≤1 mg/mL) | Very Low (0.2 µM) |
p53 Inhibition (EC₅₀) | 300 nM | 30 nM | 30 nM |
Metabolic Half-life | 4.2 hours | 8 hours | 6 hours |
This strategic redesign yielded a compound with superior target engagement, evidenced by PFN-α’s ability to suppress p53-triggered p21/WAF1 expression in cortical neurons at 30 nM – a concentration ineffective for PFT-α [1] [3].
The synthesis of p-nitro-PFT-α begins with nucleophilic substitution on 2-aminothiazole precursors. Step 1 involves condensing cyclic ketones (e.g., cyclohexanone) with thiourea and iodine under solvent-free conditions to form 4,5,6,7-tetrahydrobenzothiazol-2-amine hydroiodide salts. Subsequent basification liberates the free amine (3a) [9]. Step 2 employs N-alkylation via reaction with α-bromo-4-nitroacetophenone, yielding the linear p-nitro-PFT-α precursor. This intermediate undergoes spontaneous or facilitated cyclization in physiological media (e.g., DMEM, pH 7.4) to form PFN-α, characterized by an imidazo[2,1-b]benzothiazole core [1] [6].
Table 2: Synthetic Routes for p-nitro-PFT-α and Key Derivatives
Step | Reaction | Reagents/Conditions | Product |
---|---|---|---|
1 | Cyclization | Cyclohexanone, thiourea, I₂, Δ | 4,5,6,7-Tetrahydrobenzothiazol-2-amine |
2 | N-Alkylation | α-Bromo-4-nitroacetophenone, K₂CO₃, DMF | Linear p-nitro-PFT-α |
3 | Cyclization (Physiological) | DMEM, 37°C, t₁/₂=8h | PFN-α (Cyclic Active Form) |
Derivative libraries expanded structural diversity:
SAR analysis revealed critical determinants of p53 inhibitory potency:
Table 3: SAR Analysis of Key p-nitro-PFT-α Derivatives
Derivative | Structural Feature | EC₅₀ (nM) | Biological Impact |
---|---|---|---|
PFN-α | Cyclic imidazothiazole, p-NO₂ | 30 | Blocks p21/WAF1, inhibits caspase-3 activation |
α-Cyano Linear (2f) | –CN at acetophenone methylene | 30 | Accelerates cyclization; stabilizes enol form |
Octahydronaphtho (6b) | Decalin-fused heterocycle | 30 | Enhanced lipophilicity; improved membrane transit |
Ortho-NO₂ Analog | Nitro group at ortho position | 90–150 | Steric hindrance reduces p53 binding affinity |
These insights guided iterative optimization: Cyclized PFN-α emerged as the principal bioactive species, inhibiting post-transcriptional p53 activity without affecting S15 phosphorylation – confirming a selective mechanism distinct from DNA-damage kinase pathways [1] [10]. In vivo validation demonstrated PFN-α’s efficacy in attenuating p53-mediated pathologies, including steatosis in high-fat diet murine models and TGF-β1 expression in renal tubules [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7